2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
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Description
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, optical activity, etc .Scientific Research Applications
Synthetic Routes and Applications
Efficient Synthesis Techniques : A notable advancement in the synthesis of benzothiazine dioxides, including compounds similar to "2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide", has been reported. Techniques involve ring contraction of thiadiazepine dioxides to access benzothiazine dioxides, which are pharmacologically relevant due to their biological and medicinal applications (Fülöpová et al., 2015).
Solid-Phase Synthesis : Another approach is the solid-phase synthesis of dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, facilitating the production of compounds with diverse structural modifications. This method demonstrates the potential for parallel synthesis, leveraging commercial building blocks for efficient compound library generation (Trapani et al., 2016).
Diverse Biological Activities : Research on benzothiazepine dioxides has also explored their potential in various biological applications. The unique structural framework of these compounds has been utilized in the development of molecules with potential medicinal interest, including antimicrobial properties. Synthesis of dihydrobenzo[b][1,4]thiazepines with substituted phenyl groups has shown interesting antibacterial and antifungal activities (Kumar et al., 2013).
Properties
IUPAC Name |
2-methyl-5-[(4-nitrophenyl)methyl]-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-12-10-17(20)18(11-13-6-8-14(9-7-13)19(21)22)15-4-2-3-5-16(15)25(12,23)24/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEFDAMGVMCTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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